molecular formula C24H30N4O5 B018916 Viridic acid CAS No. 106283-19-6

Viridic acid

Cat. No. B018916
M. Wt: 454.5 g/mol
InChI Key: RNZJFWUBHXEONV-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Viridic acid is a natural product that is produced by various types of fungi. It is a secondary metabolite that has been found to have a range of biological activities, including antifungal, antibacterial, and anticancer properties. The compound has been the subject of significant scientific research, and its potential applications in medicine and industry are being explored.

Mechanism Of Action

The mechanism of action of viridic acid is not yet fully understood. However, it is believed to work by disrupting cellular processes in microorganisms and cancer cells. The compound has been found to inhibit the growth of various types of fungi and bacteria, and to induce apoptosis (programmed cell death) in cancer cells.

Biochemical And Physiological Effects

Viridic acid has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various types of fungi and bacteria, including Candida albicans and Staphylococcus aureus. The compound has also been found to induce apoptosis in cancer cells, and to inhibit the growth of tumor cells in vivo.

Advantages And Limitations For Lab Experiments

Viridic acid has a number of advantages for use in laboratory experiments. It is a natural product, which means it is readily available from fungal sources. It is also relatively easy to synthesize in the laboratory using chemical methods. However, there are some limitations to the use of viridic acid in lab experiments. For example, the compound has low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for research on viridic acid. One area of interest is the development of new drugs based on the compound's antifungal, antibacterial, and anticancer properties. Another area of research is the elucidation of the compound's mechanism of action, which could lead to the development of more effective treatments for fungal infections and cancer. Other areas of interest include the synthesis of new viridic acid derivatives with improved properties, and the exploration of the compound's potential applications in agriculture and industry.

Synthesis Methods

Viridic acid can be obtained from various fungal sources, including Penicillium sp. and Aspergillus sp. The compound can also be synthesized in the laboratory using chemical methods. One such method involves the use of a palladium-catalyzed cross-coupling reaction between two precursor molecules.

Scientific Research Applications

Viridic acid has been the subject of numerous scientific studies, and its potential applications are being explored in various fields. In medicine, the compound has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. It has also been shown to have anticancer properties, and research is ongoing to determine its potential as a cancer treatment.

properties

CAS RN

106283-19-6

Product Name

Viridic acid

Molecular Formula

C24H30N4O5

Molecular Weight

454.5 g/mol

IUPAC Name

2-[[(2S)-1-[(2-aminoacetyl)-[2-(dimethylamino)benzoyl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]benzoic acid

InChI

InChI=1S/C24H30N4O5/c1-15(2)21(27(5)19-13-9-7-11-17(19)24(32)33)23(31)28(20(29)14-25)22(30)16-10-6-8-12-18(16)26(3)4/h6-13,15,21H,14,25H2,1-5H3,(H,32,33)/t21-/m0/s1

InChI Key

RNZJFWUBHXEONV-NRFANRHFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C(=O)CN)C(=O)C1=CC=CC=C1N(C)C)N(C)C2=CC=CC=C2C(=O)O

SMILES

CC(C)C(C(=O)N(C(=O)CN)C(=O)C1=CC=CC=C1N(C)C)N(C)C2=CC=CC=C2C(=O)O

Canonical SMILES

CC(C)C(C(=O)N(C(=O)CN)C(=O)C1=CC=CC=C1N(C)C)N(C)C2=CC=CC=C2C(=O)O

synonyms

VIRIDICACID

Origin of Product

United States

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